molecular formula C11H17NO B12903510 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole CAS No. 921588-34-3

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole

Cat. No.: B12903510
CAS No.: 921588-34-3
M. Wt: 179.26 g/mol
InChI Key: WREHPGQOBDIUBP-UHFFFAOYSA-N
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Description

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopentylethanamine with acetic anhydride to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Cyclohexylethyl)-3-methyl-1,2-oxazole
  • 5-(2-Cyclopentylethyl)-1,3,4-oxadiazole

Uniqueness

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole is unique due to its specific cyclopentylethyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

921588-34-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H17NO/c1-9-8-11(13-12-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3

InChI Key

WREHPGQOBDIUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCC2CCCC2

Origin of Product

United States

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